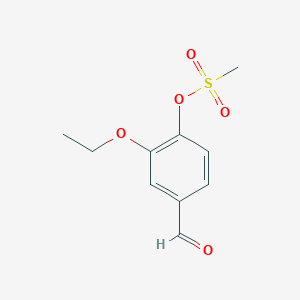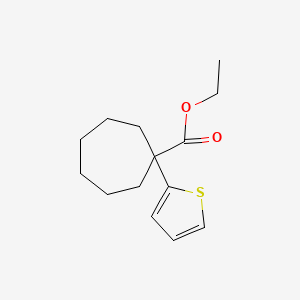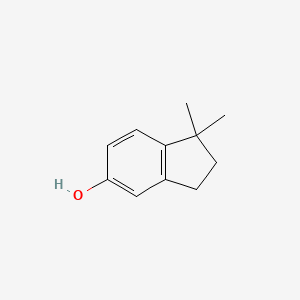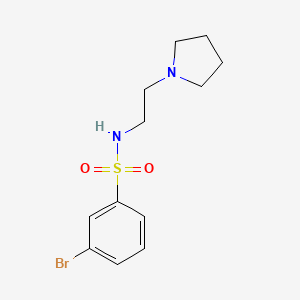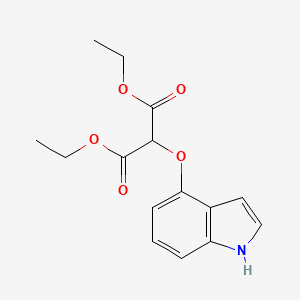![molecular formula C8H6IN3OS B8528077 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8528077.png)
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or iodine monochloride under controlled conditions.
Carboxylation: The carboxylic acid amide group can be introduced through reactions with carboxylic acid derivatives or by direct amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine and amino groups allows for specific binding interactions, which can modulate biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Iodo-substituted Heterocycles: Compounds with iodine atoms in different positions or on different heterocyclic cores.
Amino-substituted Heterocycles: Compounds with amino groups on various heterocyclic frameworks.
Uniqueness
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is unique due to the specific combination of functional groups and the thieno[3,2-c]pyridine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H6IN3OS |
|---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6IN3OS/c9-5-1-3-6(14-5)4(8(11)13)2-12-7(3)10/h1-2H,(H2,10,12)(H2,11,13) |
InChI Key |
PBTVRZGUGPNGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=NC=C2C(=O)N)N)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
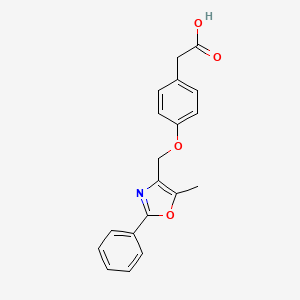
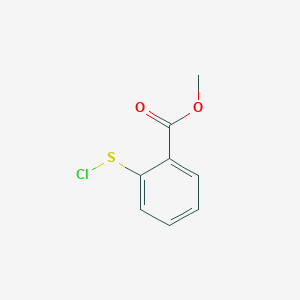
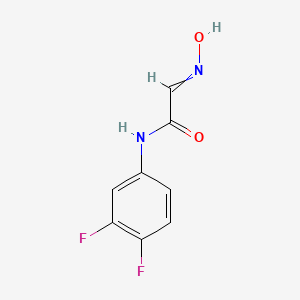
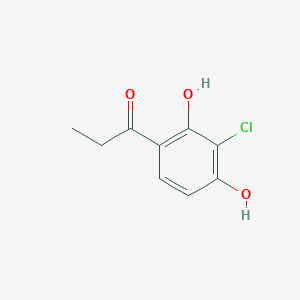
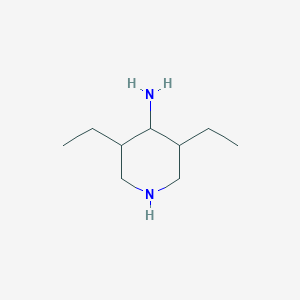
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
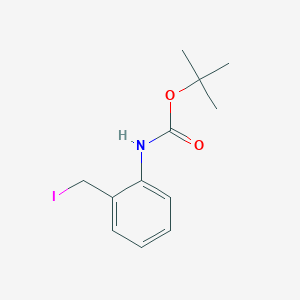
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)

